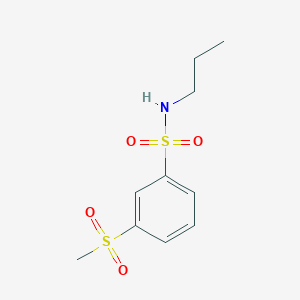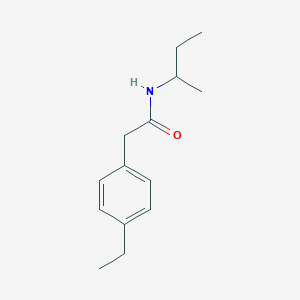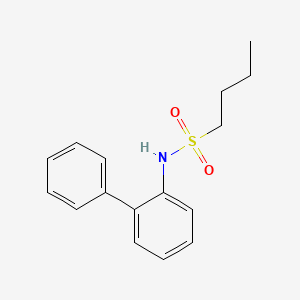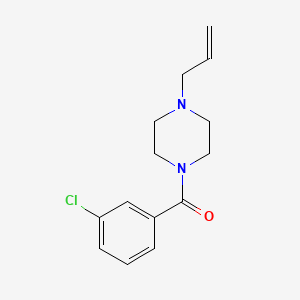
3-(methylsulfonyl)-N-propylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylsulfonyl)-N-propylbenzenesulfonamide, commonly known as MPSB, is a chemical compound with the molecular formula C10H15NO4S2. It is a sulfonamide derivative that has been extensively studied for its potential applications in various scientific research fields.
Applications De Recherche Scientifique
MPSB has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. MPSB has also been investigated as a potential inhibitor of carbonic anhydrase enzymes, which play a crucial role in several physiological processes such as acid-base balance, ion transport, and bone resorption.
Mécanisme D'action
The mechanism of action of MPSB is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase enzymes. Carbonic anhydrase enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, which is essential for maintaining the acid-base balance in the body. By inhibiting carbonic anhydrase enzymes, MPSB may disrupt this balance and lead to various physiological effects.
Biochemical and Physiological Effects
MPSB has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. It has also been investigated for its potential role in the treatment of glaucoma, a condition characterized by increased intraocular pressure. MPSB has been shown to reduce intraocular pressure in animal models by inhibiting carbonic anhydrase enzymes in the ciliary body of the eye. However, further studies are needed to determine the safety and efficacy of MPSB in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MPSB in lab experiments is its high potency and selectivity as a carbonic anhydrase inhibitor. This makes it a useful tool for studying the physiological and biochemical effects of carbonic anhydrase inhibition. However, one of the limitations of using MPSB is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the potential side effects of MPSB on other physiological processes need to be carefully evaluated before using it in human studies.
Orientations Futures
There are several future directions for research on MPSB. One area of interest is its potential role in the treatment of glaucoma, as it has been shown to reduce intraocular pressure in animal models. Another area of interest is its potential as a therapeutic agent for inflammatory and pain-related conditions, as it has been shown to exhibit anti-inflammatory and analgesic activities in animal models. Additionally, further studies are needed to determine the safety and efficacy of MPSB in humans, and to explore its potential applications in other scientific research fields.
Méthodes De Synthèse
The synthesis of MPSB involves the reaction of 3-nitrobenzenesulfonamide with propylamine in the presence of a reducing agent such as iron powder. The resulting intermediate is then treated with dimethyl sulfoxide (DMSO) and sodium hydride to obtain MPSB as a white crystalline solid. The yield of MPSB can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
Propriétés
IUPAC Name |
3-methylsulfonyl-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S2/c1-3-7-11-17(14,15)10-6-4-5-9(8-10)16(2,12)13/h4-6,8,11H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSBWJQWKPRSFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=CC(=C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5329403.png)


![3-(benzylthio)-6-(4-chloro-3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5329425.png)
![3-(1H-pyrazol-5-yl)-1-{[2-(pyrrolidin-1-ylmethyl)-1,3-thiazol-5-yl]carbonyl}piperidine](/img/structure/B5329431.png)
![3-(3,5-dichloro-2-methoxyphenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5329435.png)
![(3R*,3aR*,7aR*)-1-(cyclopropylacetyl)-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5329439.png)
![N-{[1-(2,1,3-benzoxadiazol-5-ylmethyl)pyrrolidin-3-yl]methyl}propane-1-sulfonamide](/img/structure/B5329440.png)
![2-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine](/img/structure/B5329451.png)

![2,6-dimethyl-4-[(3-methylphenyl)acetyl]morpholine](/img/structure/B5329478.png)

![1-{[2-chloro-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B5329488.png)